

# A Comprehensive Technical Guide to the Spectroscopic Data of Germacrone 4,5-epoxide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Germacrone 4,5-epoxide*

Cat. No.: *B11878003*

[Get Quote](#)

This guide provides a detailed overview of the spectroscopic data for **Germacrone 4,5-epoxide**, a sesquiterpenoid of interest to researchers in natural product chemistry and drug development. The information is presented in a structured format to facilitate easy access and comparison of data for scientific and research applications.

## Molecular Structure

**Germacrone 4,5-epoxide** has the molecular formula  $C_{15}H_{22}O_2$  and a molecular weight of 234.33 g/mol <sup>[1][2][3]</sup> Its structure is characterized by a germacrane skeleton containing an epoxide ring.

## Spectroscopic Data

The following tables summarize the key spectroscopic data obtained from High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Mass Spectrometry Data<sup>[4]</sup>

| Ion       | Calculated m/z | Found m/z |
|-----------|----------------|-----------|
| $[M+H]^+$ | 235.1698       | 235.1692  |

Table 2:  $^1H$ -NMR Spectroscopic Data (500 MHz,  $CDCl_3$ )<sup>[4]</sup>

| Proton       | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------|----------------------------------|--------------|---------------------------|
| H-1          | 4.88                             | d            | 10.5                      |
| H-2 $\alpha$ | 2.37                             | m            | 10.0                      |
| H-2 $\beta$  | 2.15                             | m            |                           |
| H-3 $\alpha$ | 2.50                             | m            |                           |
| H-3 $\beta$  | 2.37                             | m            |                           |
| H-5          | 3.14                             | d            |                           |
| H-6          | 4.97                             | d            | 10.0                      |
| H-9 $\alpha$ | 2.97                             | dd           | 14.0, 4.0                 |
| H-9 $\beta$  | 2.58                             | dd           | 14.0, 4.0                 |
| H-13a        | 1.83                             | s            | 10.0                      |
| H-13b        | 1.74                             | s            |                           |
| H-14         | 1.58                             | s            |                           |
| H-15         | 1.25                             | s            |                           |

Table 3:  $^{13}\text{C}$ -NMR Spectroscopic Data (125 MHz,  $\text{CDCl}_3$ )[4]

| Carbon | Chemical Shift ( $\delta$ , ppm) |
|--------|----------------------------------|
| C-1    | 126.8 (CH)                       |
| C-2    | 25.9 (CH <sub>2</sub> )          |
| C-3    | 36.1 (CH <sub>2</sub> )          |
| C-4    | 65.2 (C)                         |
| C-5    | 64.0 (CH)                        |
| C-6    | 126.3 (CH)                       |
| C-7    | 133.4 (C)                        |
| C-8    | 201.8 (C)                        |
| C-9    | 49.3 (CH <sub>2</sub> )          |
| C-10   | 148.4 (C)                        |
| C-11   | 124.8 (C)                        |
| C-12   | 27.2 (CH <sub>3</sub> )          |
| C-13   | 20.2 (CH <sub>3</sub> )          |
| C-14   | 17.1 (CH <sub>3</sub> )          |
| C-15   | 16.0 (CH <sub>3</sub> )          |

Note: Specific IR data for **Germacrone 4,5-epoxide** was not available in the cited literature.

## Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies as described in the literature[4].

## General Experimental Procedures

NMR spectra were recorded on a Varian UNITY INOVA 500 spectrometer operating at 500 MHz for <sup>1</sup>H and 125 MHz for <sup>13</sup>C. Chemical shifts are reported in parts per million (ppm) with

tetramethylsilane (TMS) as the internal standard. High-resolution mass spectra were obtained on a JEOL JMS-700 MStation mass spectrometer.

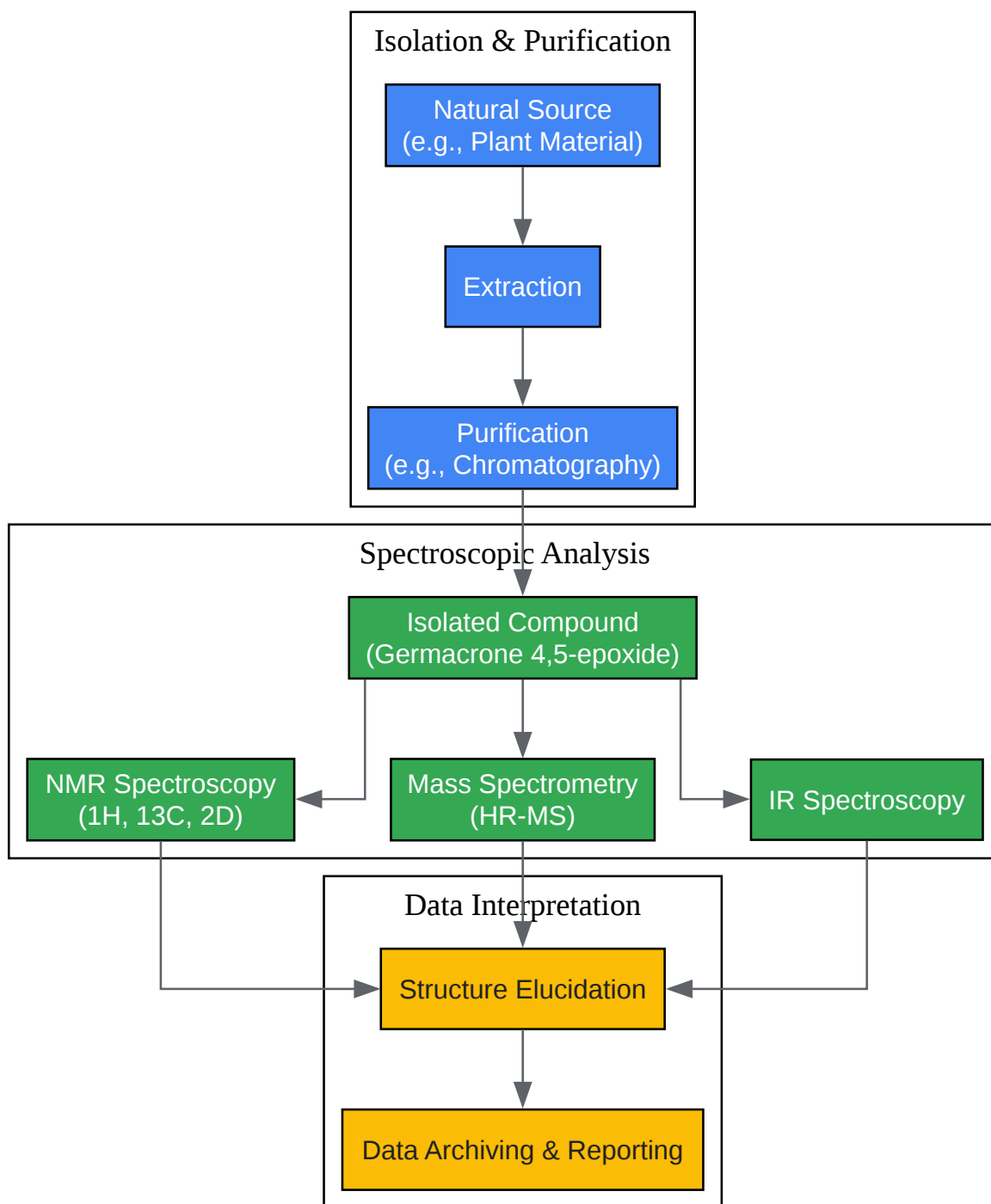
## Isolation of Germacrone 4,5-epoxide

(4S,5S)-Germacrone-4,5-epoxide (1) was obtained through the treatment of Germacrone under specific reaction conditions, followed by purification. The starting material, Germacrone, is a commercially available natural product.

## Visualizations

### Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **Germacrone 4,5-epoxide**.



[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and spectroscopic characterization of natural products.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Transannular cyclization of (4S,5S)-germacrone-4,5-epoxide under basic conditions to yield eudesmane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (4S,5S)-(+)-Germacrone 4,5-epoxide | C<sub>15</sub>H<sub>22</sub>O<sub>2</sub> | CID 13922653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Npc12463 | C<sub>15</sub>H<sub>22</sub>O<sub>2</sub> | CID 91753231 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Spectroscopic Data of Germacrone 4,5-epoxide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11878003#spectroscopic-data-nmr-ir-ms-of-germacrone-4-5-epoxide]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)